
1,4-Bis(4-aminoanilino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-aminoanilino)butan-2-ol is an organic compound characterized by the presence of two aminoaniline groups attached to a butan-2-ol backbone
Méthodes De Préparation
The synthesis of 1,4-Bis(4-aminoanilino)butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,4-dibromobutane with 4-nitroaniline to form 1,4-bis(4-nitroanilino)butane, followed by reduction of the nitro groups to amino groups using hydrogenation or other reducing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4-Bis(4-aminoanilino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in intermediates can be reduced to amino groups using hydrogenation or metal hydrides.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(4-aminoanilino)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism by which 1,4-Bis(4-aminoanilino)butan-2-ol exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1,4-Bis(4-aminoanilino)butan-2-ol can be compared with similar compounds such as:
1,4-Butanediol: A simpler diol with two hydroxyl groups, used in the production of plastics and solvents.
4-Aminobutan-2-ol: A related amino alcohol with one amino group and one hydroxyl group, used in organic synthesis.
1,4-Bis(4-nitroanilino)butane: An intermediate in the synthesis of this compound, with nitro groups instead of amino groups
The uniqueness of this compound lies in its dual aminoaniline groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Propriétés
Numéro CAS |
917950-98-2 |
|---|---|
Formule moléculaire |
C16H22N4O |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1,4-bis(4-aminoanilino)butan-2-ol |
InChI |
InChI=1S/C16H22N4O/c17-12-1-5-14(6-2-12)19-10-9-16(21)11-20-15-7-3-13(18)4-8-15/h1-8,16,19-21H,9-11,17-18H2 |
Clé InChI |
GPUHVFYGUPEQQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NCCC(CNC2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)
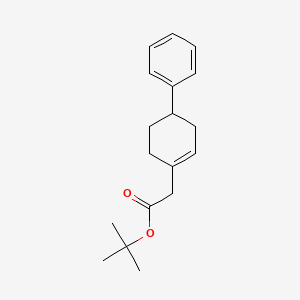
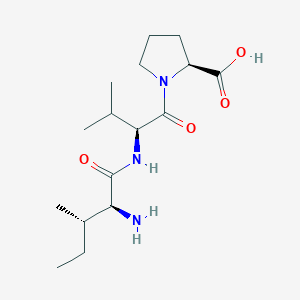
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
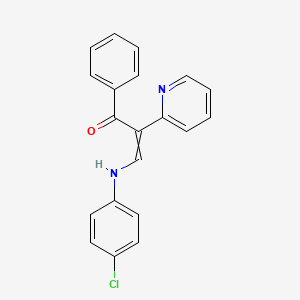
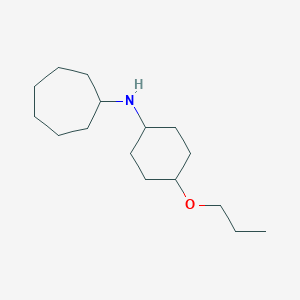

![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
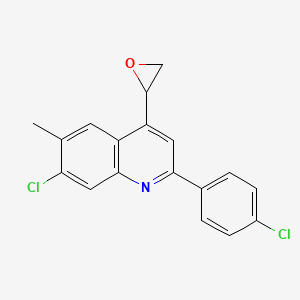
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)

![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)
